molecular formula C19H18N4O3S B2458699 N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903344-80-9

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2458699
CAS No.: 903344-80-9
M. Wt: 382.44
InChI Key: QIDOCUCLWBSUSG-UHFFFAOYSA-N
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Description

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step often involves the cyclization of hydrazides with carbon disulfide and subsequent oxidation.

    Thioether formation:

    Amide bond formation: The final step involves the coupling of the oxadiazole-thioether intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to the alteration of cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its thiadiazole analogs. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile candidate for research and development.

Properties

IUPAC Name

N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-7-9-15(10-8-13)21-16(24)12-27-19-23-22-17(26-19)11-20-18(25)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDOCUCLWBSUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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